molecular formula C13H16BrClN2 B2381007 HO-1-IN-1 hydrochloride

HO-1-IN-1 hydrochloride

Cat. No.: B2381007
M. Wt: 315.63 g/mol
InChI Key: IUTCFFFBKPGSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heme Oxygenase-1-IN-1 (hydrochloride) is a potent inhibitor of the enzyme heme oxygenase-1 (HO-1). This enzyme plays a crucial role in the degradation of heme, producing biliverdin, carbon monoxide, and ferrous iron. The inhibition of HO-1 has significant implications in various biological processes, including oxidative stress response, inflammation, and cellular protection mechanisms .

Preparation Methods

The synthesis of Heme Oxygenase-1-IN-1 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Heme Oxygenase-1-IN-1 (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Heme Oxygenase-1-IN-1 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the catalytic mechanisms of heme oxygenase-1 and its role in heme degradation.

    Biology: Investigates the role of HO-1 in cellular protection, oxidative stress response, and inflammation.

    Medicine: Explores potential therapeutic applications in diseases where HO-1 is implicated, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

    Industry: Utilized in the development of new drugs targeting HO-1 for various therapeutic purposes .

Mechanism of Action

Heme Oxygenase-1-IN-1 (hydrochloride) exerts its effects by binding to the active site of heme oxygenase-1, thereby inhibiting its catalytic activity. This inhibition prevents the degradation of heme into biliverdin, carbon monoxide, and ferrous iron. The molecular targets include the heme-binding site of HO-1, and the pathways involved are related to oxidative stress response and inflammation .

Comparison with Similar Compounds

Heme Oxygenase-1-IN-1 (hydrochloride) can be compared with other HO-1 inhibitors, such as:

The uniqueness of Heme Oxygenase-1-IN-1 (hydrochloride) lies in its specific binding affinity and inhibitory potency, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-bromophenyl)butyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTCFFFBKPGSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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